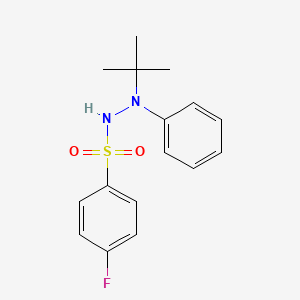

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide, commonly known as TBPSF, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. TBPSF is a sulfonohydrazide derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Material Applications

Polymer Synthesis and Properties

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide derivatives have been involved in the synthesis of novel polymers. For instance, aromatic polyamides with inherent viscosities ranging from 0.52–2.60 dl g−1 have been synthesized. These polymers are noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible, and tough films. They exhibit significant thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, indicating their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

Oxidative Synthesis

The compound has been utilized in the oxidative synthesis of tert-butyl peresters and amides using N-fluorobenzenesulfonimide (NFSI) as an oxidant. This process is green, yields high, and operates at room temperature, showcasing its efficiency in synthesizing perester and amide derivatives (Xie et al., 2016).

Biological and Chemical Reactivity

Bioactive Schiff Base Compounds

Schiff base compounds derived from this compound have shown significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their ability to interact with Salmon sperm DNA via intercalation mode highlights their potential in bioactive material development (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalysis and Organic Synthesis

This compound and its derivatives have been used as catalysts or reagents in various organic transformations, such as the oxidation of alcohols to corresponding carbonyl compounds, demonstrating their versatility in synthetic organic chemistry (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).

Mechanism of Action

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The tert-butyl group is known to enhance the duplex-forming ability of oligonucleotides .

Pharmacokinetics

The tert-butyl group is often metabolized by cytochrome p450 enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the tert-butyl group is known to increase stability against enzymatic degradations .

properties

IUPAC Name |

N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNDKAALCDHWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327101 |

Source

|

| Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866154-21-4 |

Source

|

| Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)

![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)

![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)

![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)